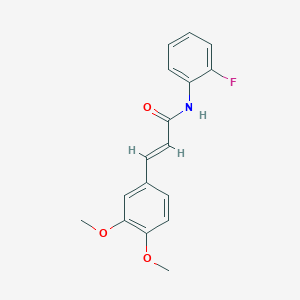

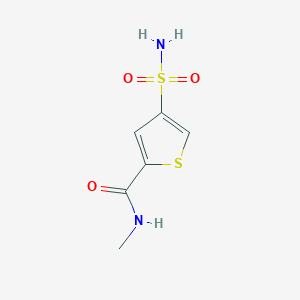

![molecular formula C15H12BrNO4 B5503411 3-[(benzoylamino)methyl]-5-bromo-2-hydroxybenzoic acid](/img/structure/B5503411.png)

3-[(benzoylamino)methyl]-5-bromo-2-hydroxybenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds closely related to 3-[(benzoylamino)methyl]-5-bromo-2-hydroxybenzoic acid involves multiple steps, starting from basic aromatic acids or their derivatives. For example, the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for some anti-cancer drugs, begins with 2-amino-5-methylbenzoic acid, which undergoes several reactions including oxidation and bromination to yield the final product (Cao Sheng-li, 2004). Similar multi-step synthetic routes might be applicable for the target compound, involving initial functionalization of the benzoic acid core followed by specific substitutions at designated positions.

Molecular Structure Analysis

The molecular structure of compounds akin to 3-[(benzoylamino)methyl]-5-bromo-2-hydroxybenzoic acid is characterized by the presence of substituents that influence their chemical behavior. For instance, the presence of bromo and hydroxy groups in related molecules like 5-bromo-4-hydroxy-2,3-dimethoxy-6-methylbenzoic acid affects its reactivity and potential to form further derivatives (K. V. Laak & H. Scharf, 1989). Analyzing the molecular structure through techniques like IR, NMR, and MS is crucial for confirming the identity and purity of the synthesized compound.

Chemical Reactions and Properties

Chemical reactions involving compounds with a structure similar to the target molecule often include substitution reactions facilitated by the active functional groups. For example, (benzoylamino)methyl 4-hydroxybenzoate reacts with various reagents to form different derivatives, showcasing the reactivity of the benzoylamino and hydroxybenzoate groups (E. Popovski & K. Mladenovska, 2010). Such reactions are indicative of the chemical versatility of the target compound, allowing for a range of modifications and applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Intermediate Use in Drug Development

The research surrounding 3-[(benzoylamino)methyl]-5-bromo-2-hydroxybenzoic acid primarily focuses on its synthesis and application as an intermediate in drug development, particularly for anticancer and antibacterial agents. A notable study by Cao Sheng-li (2004) details the synthesis of a key intermediate for anti-cancer drugs, highlighting the compound's significance in the inhibition of thymidylate synthase, a target for cancer therapy (Cao Sheng-li, 2004).

Antibacterial Activity

Further research by Maruti S. Satpute et al. (2018) explored the synthesis of novel 3-Hydroxy benzoic acid hybrid derivatives, demonstrating significant antibacterial activity. This suggests potential applications of related compounds in developing new antibacterial agents (Satpute, M. S., Gangan, V., & Shastri, I., 2018).

Environmental and Cosmetic Applications

The compound's structural relatives, particularly those related to parabens (esters of para-hydroxybenzoic acid), have been extensively studied for their use as preservatives in cosmetics, pharmaceuticals, and food products. A comprehensive review by Camille Haman et al. (2015) addresses the occurrence, fate, and behavior of parabens in aquatic environments, indicating the environmental impact of these widely used preservatives (Haman, C., Dauchy, X., Rosin, C., & Munoz, J., 2015).

Antioxidant and Neuroprotective Activities

Research on derivatives of 3-[(benzoylamino)methyl]-5-bromo-2-hydroxybenzoic acid also extends to evaluating their antioxidant and neuroprotective activities. For instance, compounds related to 3-hydroxybenzoic acid have shown potential in treating neurodegenerative diseases like Alzheimer's, due to their ability to inhibit specific enzymes or protect neuronal cells (Lee, H.-Y., Fan, S.-j., Huang, F.-I., Chao, H.-Y., Hsu, K., Lin, T., Yeh, T., Lai, M.-J., Li, Y.-H., Huang, H.-L., Yang, C.-R., & Liou, J., 2018).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(benzamidomethyl)-5-bromo-2-hydroxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO4/c16-11-6-10(13(18)12(7-11)15(20)21)8-17-14(19)9-4-2-1-3-5-9/h1-7,18H,8H2,(H,17,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSFIQIIUBUQZFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC2=C(C(=CC(=C2)Br)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Benzoylamino)methyl]-5-bromo-2-hydroxybenzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{4-bromo-2-[(hydroxyimino)methyl]phenoxy}acetic acid](/img/structure/B5503338.png)

![1-cyclopropyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5503369.png)

![3-cyclohexyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}propanamide](/img/structure/B5503377.png)

![2-(1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1H-imidazol-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5503385.png)

![N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B5503392.png)

![2-(4-bromo-2-nitrophenoxy)-N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5503403.png)

![N-cycloheptyl-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5503417.png)

![3-(2-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B5503434.png)

![N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5503446.png)